
Centrinone-B
Descripción general
Descripción
Centrinone-B (Cetirizine-d8 hydrochloride) is a potent, selective inhibitor of polo-like kinase 4 (PLK4), a master regulator of centriole biogenesis. Its molecular formula is C27H27F2N7O5S2, with a molecular weight of 631.67 and CAS number 1798871-31-4 . This compound exhibits a remarkably low inhibitory constant (Ki = 0.59 nM) for PLK4, demonstrating >1,000-fold selectivity over Aurora A/B kinases, minimizing off-target effects . It effectively depletes centrioles in diverse cancer models, including prostate cancer (PCa), melanoma, and cervical tumors, by disrupting centrosome amplification (CA), a hallmark of genomic instability in malignancies . Preclinical studies highlight its role in inducing apoptosis and reducing cell viability in TP53 wild-type melanoma cells, positioning it as a promising anticancer agent .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis suele comenzar con la preparación de intermedios clave, seguido de reacciones de acoplamiento, ciclación y pasos de purificación . Las condiciones de reacción se controlan cuidadosamente para garantizar la pureza y el rendimiento del producto deseado.
Métodos de producción industrial: La producción industrial de Centrinona B implica la ampliación del proceso de síntesis de laboratorio mientras se mantienen medidas estrictas de control de calidad. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación avanzadas como la cromatografía y la cristalización . El producto final se somete a pruebas rigurosas para confirmar su estructura química y actividad biológica.
Análisis De Reacciones Químicas
Tipos de reacciones: La Centrinona B experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. Estas reacciones son esenciales para modificar el compuesto para mejorar su selectividad y potencia .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de Centrinona B incluyen solventes orgánicos, catalizadores y nucleófilos o electrófilos específicos . Las condiciones de reacción, como la temperatura, la presión y el pH, se optimizan para lograr las transformaciones químicas deseadas.
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran Centrinona B son típicamente derivados con actividad biológica mejorada o propiedades farmacocinéticas mejoradas . Estos derivados se evalúan aún más por su eficacia en la inhibición de PLK4 y sus posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
La Centrinona B tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: La Centrinona B se utiliza como un compuesto de herramienta para estudiar el papel de PLK4 en la duplicación del centríolo y la regulación del ciclo celular. Ayuda a los investigadores a comprender los mecanismos moleculares subyacentes a la biología del centrosoma e identificar posibles objetivos para el desarrollo de fármacos.
Biología: En biología celular, la Centrinona B se emplea para investigar los efectos de la depleción del centrosoma en procesos celulares como la mitosis, la estabilidad genómica y la proliferación celular.
Medicina: La Centrinona B muestra promesas como agente anticancerígeno debido a su capacidad para atacar selectivamente las células cancerosas con números anormales de centrosomas.
Industria: En la industria farmacéutica, la Centrinona B sirve como un compuesto principal para desarrollar nuevos inhibidores de PLK4 con perfiles de eficacia y seguridad mejorados. También se utiliza en ensayos de detección de alto rendimiento para identificar nuevos compuestos que pueden modular la actividad de PLK4.
Mecanismo De Acción
La Centrinona B ejerce sus efectos inhibiendo selectivamente PLK4, un regulador clave de la duplicación del centríolo . Al unirse al sitio activo de PLK4, la Centrinona B evita que la quinasa fosforile sus sustratos, bloqueando así el inicio del ensamblaje del centríolo . Esta inhibición conduce a la depleción del centrosoma, lo que a su vez interrumpe la formación del huso mitótico e induce el arresto del ciclo celular de una manera dependiente de p53 . La selectividad del compuesto para PLK4 sobre otras quinasas, como Aurora A y Aurora B, se logra a través de interacciones específicas con el sitio activo de la quinasa .
Comparación Con Compuestos Similares
Comparison with Similar PLK4 Inhibitors
Centrinone-B vs. CFI-400945
CFI-400945 is an ATP-competitive PLK4 inhibitor with Ki = 2.4 nM for PLK4, but it also inhibits Aurora B kinase (IC50 = 24 nM ), reducing its selectivity . Key differences include:
- Efficacy in Prostate Cancer: this compound (500 nM) depleted centrioles in all PCa cell lines (DU145, 22Rv1, PC3), while CFI-400945 increased CA in DU145 and PC3 . CFI-400945’s dual inhibition of Aurora B may contribute to divergent outcomes, such as mitotic defects unrelated to centrosome loss .
This compound vs. Centrinone
- Neuronal Differentiation: this compound induces premature neuronal differentiation in iPSC-derived neural stem cells, linked to centrosome loss and disrupted axonal protein localization (e.g., Trim46) .
Comparative Research Findings
Cancer Models
- Prostate Cancer: this compound (500 nM) reduced centrioles by >87% in PCa cells, whereas CFI-400945 increased CA in resistant lines (e.g., DU145) .
- Melanoma: this compound (50–200 nM) reduced viability in TP53 wild-type melanoma cells via apoptosis, effects reversed by PLK4G95L mutation .
Non-Cancer Models
- Erythroid Differentiation: this compound (48-hour treatment) reduced centrosome-containing erythroblasts by 87.6%, impairing enucleation .
- Neuronal Development: this compound-treated neurons showed immature action potentials (17% failed to fire) and reduced sodium currents, highlighting centrosome roles in electrophysiological maturation .
Actividad Biológica
Centrinone-B is a selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and cell cycle progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, apoptosis, and its potential applications in cancer research.
- Chemical Name : 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
- Molecular Weight : 631.67 g/mol
- Ki Value : 0.6 nM (high affinity for PLK4)
- Selectivity : >2000-fold selectivity for PLK4 over Aurora A and B kinases .
This compound operates primarily through the inhibition of PLK4, leading to a range of cellular responses:
-
Centrosome Dynamics :
- At concentrations around 200 nM, this compound can induce the amplification of centrosomes in approximately 50% of treated cells, while at 500 nM, it results in the depletion of centrioles .
- This dual effect on centriole number is associated with p53-dependent G1 phase arrest, indicating a significant impact on cell cycle regulation .
- Cell Cycle Arrest :
Biological Activity in Cancer Research
This compound has shown promise in various cancer models:
- Acute Myeloid Leukemia (AML) :
- Cell Line Studies :
Study 1: Effects on AML Cells
In a recent study investigating the effects of this compound on AML cells, researchers treated OCI-AML3 and KG-1 cells with varying concentrations (50–400 nM) over different time periods (24–72 hours). The results indicated that higher concentrations led to decreased cell viability and induced apoptosis via caspase activation .
Concentration (nM) | Cell Viability (%) | Apoptosis Induction |
---|---|---|
50 | 80 | Low |
100 | 60 | Moderate |
200 | 40 | High |
400 | <20 | Very High |
Study 2: Centrosome Amplification
Another study focused on the centrosome dynamics in response to this compound treatment. Cells treated with 200 nM exhibited supernumerary centrosomes, while those treated with 500 nM showed significant centriole depletion . This highlights the concentration-dependent effects of this compound on cellular structure.
Q & A
Q. Basic: What is the primary mechanism of action of Centrinone-B in cellular studies, and how can researchers validate its specificity in experimental models?
This compound is a potent, selective inhibitor of Polo-like kinase 4 (PLK4) with a Ki value of 0.59 nM, disrupting centrosome duplication by blocking centriole assembly . To validate specificity, researchers should:
- Assess off-target effects : Compare activity against kinases with structural similarities (e.g., PLK1-3) using kinase profiling assays.
- Use phenotypic controls : Monitor centrosome loss via immunofluorescence (e.g., γ-tubulin staining) in parallel with PLK4 activity assays.
- Employ genetic validation : Combine this compound treatment with PLK4 knockdown/knockout models to confirm phenotype consistency .
Q. Basic: What are the recommended dosages and treatment durations for this compound in in vitro studies, and how should these be optimized?
Dosage depends on cell type and experimental goals:
- Cancer cell lines (e.g., HeLa, EMT6) : 0.1–10 μM, with survival rates decreasing dose-dependently (e.g., ~50% survival at 1 μM after 72 hours) .
- Neuronal models (iPSC-derived NSCs) : 2–5 days of treatment at 0.1–1 μM to achieve centrosome loss without premature differentiation .
Optimization steps :
Q. Advanced: How can researchers resolve contradictions between this compound’s reported selectivity and observed off-target phenotypes (e.g., neuronal differentiation defects)?
Discrepancies may arise from indirect effects of centrosome loss or uncharacterized PLK4 interactions. Methodological approaches include:
- Multi-omics integration : Combine proteomics (e.g., altered Trim46 localization ) and transcriptomics to identify secondary pathways.
- Rescue experiments : Reintroduce functional PLK4 or centrosome components (e.g., SAS-6) to determine phenotype reversibility.
- Cross-model validation : Compare results across cell types (e.g., HeLa vs. iPSC-derived neurons) to isolate context-dependent effects .
Q. Advanced: What statistical frameworks are appropriate for analyzing this compound-induced changes in dynamic processes like neuronal maturation?
For time-resolved data (e.g., action potential amplitude/half-width in neurons ):
- Longitudinal analysis : Use mixed-effects models to account for repeated measurements across days.
- Comparative tests : Apply Student’s t-test for parametric data (e.g., AP amplitude) or Mann-Whitney U-test for non-parametric distributions (e.g., survival fractions).
- Correction for multiple comparisons : Bonferroni or false discovery rate (FDR) adjustments when evaluating protein expression changes in proteomic datasets .
Q. Advanced: How should researchers design experiments to distinguish between this compound’s direct PLK4 inhibition and secondary effects caused by centrosome loss?
- Temporal separation : Treat cells with this compound, wash out the compound, and monitor phenotypic recovery alongside centrosome reformation .
- Conditional PLK4 knockout models : Use inducible systems to decouple acute PLK4 inhibition from chronic centrosome depletion.
- High-content imaging : Quantify centrosome number, cell cycle phase (e.g., EdU incorporation), and differentiation markers (e.g., β3-tubulin) in parallel .
Q. Basic: What are critical controls for ensuring reproducibility in this compound experiments?
- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.
- Positive controls : Cells treated with alternative PLK4 inhibitors (e.g., CFI-400945) or genetic PLK4 suppression.
- Replication : ≥3 biological replicates, with independent cell passages or donor lines (e.g., iPSCs from multiple donors ).
Q. Advanced: How can this compound be integrated with CRISPR/Cas9 screens to study centrosome-related pathways?
- Synergistic targeting : Use this compound to induce centrosome loss while knocking down genes involved in centriole assembly (e.g., CEP152, STIL).
- Phenotypic scoring : Combine high-throughput imaging (e.g., automated centrosome counting) with viability assays to identify synthetic lethal interactions .
- Data normalization : Include non-targeting sgRNA controls and normalize results to this compound-only effects .
Q. Basic: What are the ethical and reporting standards for publishing this compound research?
- Data transparency : Provide raw datasets (e.g., survival curves, proteomic ratios) in supplementary materials .
- Method details : Specify compound batch numbers, storage conditions (2–8°C ), and solvent concentrations.
- Ethical compliance : For studies using human iPSCs, include institutional review board (IRB) approvals and donor consent statements .
Propiedades
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTUYHCRQOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N7O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100833 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798871-31-4 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.